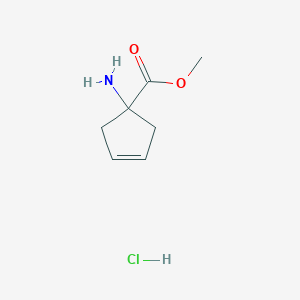

Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride

Description

Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride is a cyclopentene-derived compound featuring a methyl ester group, a primary amine at the 1-position, and a conjugated double bond at the 3-position, stabilized as a hydrochloride salt. Key structural features include:

Properties

IUPAC Name |

methyl 1-aminocyclopent-3-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7(8)4-2-3-5-7;/h2-3H,4-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJYGUSVJCORRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000386-67-3 | |

| Record name | methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride typically involves the following steps:

Cyclopentene Derivatization: The starting material, cyclopentene, undergoes a series of reactions to introduce the amino and carboxylate ester groups.

Amination: An amination reaction is carried out using ammonia or an amine source to introduce the amino group.

Esterification: The carboxylate group is introduced through an esterification reaction with methanol and a suitable acid catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic conditions, enabling transesterification or hydrolysis. For example:

-

Reaction with amines : The ester group reacts with primary or secondary amines to form amides.

-

Alkaline hydrolysis : Yields the corresponding carboxylic acid under saponification conditions.

Table 1: Ester Group Reactions

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Ethanolamine | K₂CO₃, DMF, 60°C | 1-Aminocyclopent-3-ene-1-carboxamide | Peptide mimetic synthesis |

| NaOH (aq.) | Reflux, 4 h | 1-Aminocyclopent-3-ene-1-carboxylic acid | Bioconjugation |

Acylation and Alkylation of the Amino Group

The primary amine participates in acylation/alkylation reactions, enhancing its utility in drug discovery:

-

Acylation : Reacts with acetyl chloride or anhydrides to form stable amides.

-

Alkylation : Forms secondary or tertiary amines with alkyl halides.

Table 2: Amino Group Derivitization

| Reagent | Conditions | Product | Role in Medicinal Chemistry |

|---|---|---|---|

| Acetic anhydride | Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl derivative | Prodrug synthesis |

| Benzyl bromide | K₂CO₃, DMF, 50°C | N-Benzyl protected amine | Intermediate for CNS-targeted agents |

Cycloaddition Reactions

The cyclopentene ring engages in Diels-Alder reactions, leveraging its conjugated diene system:

-

With dienophiles : Maleic anhydride or tetrazines form bicyclic adducts.

Table 3: Diels-Alder Reactivity

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 h | Bicyclo[4.3.0]nonene derivative | Material science applications |

Ring-Opening and Functionalization

Acid-catalyzed ring-opening reactions produce linear intermediates for further functionalization:

-

HCl-mediated hydrolysis : Generates γ-amino acid derivatives.

Catalytic Hydrogenation

The cyclopentene double bond undergoes hydrogenation to yield saturated analogs, useful in studying structure-activity relationships:

-

Conditions : H₂ (1 atm), Pd/C, MeOH, RT.

-

Product : Methyl 1-aminocyclopentane-1-carboxylate hydrochloride .

Stability and Reactivity Considerations

-

Solubility : Enhanced in polar solvents (e.g., water, methanol) due to the hydrochloride salt.

-

pH Sensitivity : The amine group protonates under acidic conditions, influencing reaction pathways.

This compound’s multifunctional design enables diverse transformations, underpinning its role in synthesizing bioactive molecules and advanced materials. Its reactivity profile aligns with strategies in targeted drug delivery and heterocyclic chemistry.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride has been investigated for its potential as a neuraminidase inhibitor , which is crucial in the treatment of viral infections such as influenza. Neuraminidase is an enzyme that facilitates the release of new viral particles from infected cells. The inhibition of this enzyme can reduce viral spread and severity of infection.

Case Study: Neuraminidase Inhibition

A patent describes the use of substituted cyclopentane and cyclopentene compounds, including this compound, as neuraminidase inhibitors. These compounds exhibit significant antiviral activity, making them promising candidates for further development in antiviral therapies .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various amino acids and nucleoside analogs . Its unique structure allows for stereocontrolled synthesis, which is vital for producing enantiomerically pure compounds used in pharmaceuticals.

Synthesis Pathway

Research indicates that this compound can be synthesized through a multi-step process involving:

- Formation of cyclopentene derivatives.

- Functionalization at the carboxylate position to introduce various substituents.

This versatility makes it a valuable building block in synthetic organic chemistry .

Biochemical Applications

In biochemical research, this compound has been utilized to study its interaction with biological targets. Its ability to mimic natural substrates allows researchers to explore enzyme mechanisms and develop inhibitors.

Experimental Findings

A study highlighted the compound's role in understanding liver-targeting properties when conjugated with other molecules. Flow cytometry experiments demonstrated its potential for targeted delivery to hepatocytes, indicating its usefulness in drug design aimed at liver diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carboxylate ester group can undergo hydrolysis, releasing the active form of the compound. These interactions and transformations contribute to its biological and chemical effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with four analogs:

| Compound Name | Molecular Formula (Hydrochloride) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methyl 1-aminocyclopent-3-ene-1-carboxylate HCl | C₈H₁₂ClNO₂* | ~189.64 (calculated) | Cyclopentene ring, 1° amine, methyl ester |

| Ethyl 1-aminocyclopent-3-ene-1-carboxylate HCl | C₁₄H₁₈ClN₃† | 263.77 | Cyclopentene ring, 1° amine, ethyl ester |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₈H₁₆ClNO₂ | 193.55 | Cyclopentane ring, 2° amine (N-methyl), methyl ester |

| 1-Aminocyclopentanecarboxylic acid HCl | C₆H₁₂ClNO₂ | 165.62 | Cyclopentane ring, free carboxylic acid |

| Methyl 3-aminocyclopentanecarboxylate‡ | C₇H₁₃NO₂ | 143.18 | Cyclopentane ring, 3° amine (non-salt form) |

*Inferred from cyclopentene backbone and methyl ester; †Discrepancy noted: and report conflicting formulas (C₁₄H₁₈ClN₃ vs. C₁₄H₁₇BF₂O₂); ‡Non-salt form; hydrochloride would add ~36.46 g/mol .

Spectral and Physical Properties

- NMR Data: Methyl 1-(methylamino)cyclopentanecarboxylate HCl exhibits distinct signals at δ 9.18 (2H, brs, NH), 3.79 (3H, s, OCH₃), and 2.57 (3H, brs, NCH₃), highlighting the impact of N-methylation on proton environments .

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 1-aminocyclopentanecarboxylic acid HCl is readily soluble in methanol and water .

Research Implications and Limitations

- Pharmaceutical Relevance : Complex analogs like articaine hydrochloride derivatives () demonstrate the utility of ester-containing hydrochlorides in drug design, though the target compound’s bioactivity remains unexplored.

- Data Gaps : Direct synthetic protocols, crystallographic data, and toxicity profiles for the target compound are absent in the evidence, necessitating further study.

Biological Activity

Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a cyclopentene ring with an amino group and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 177.63 g/mol. The compound's structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its medicinal applications.

Biological Activity

The biological activity of this compound has been primarily linked to its potential effects on neurotransmitter systems. Research indicates that it may influence pathways related to mood and cognition, suggesting applications in treating conditions such as anxiety and depression. However, the detailed mechanisms of action remain to be fully elucidated .

Interaction Studies

Studies have shown that this compound can modulate the activity of specific enzymes and receptors. For instance, preliminary findings suggest that it may act as a GABA transaminase inhibitor, which could have implications for treating various neurological disorders . These interactions are critical for understanding how the compound can be utilized in therapeutic contexts.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Cyclopentene Derivatives : Utilizing Grubbs catalyst for ring-closing metathesis (RCM) to create cyclopentene frameworks.

- Functionalization : Introducing amino and carboxylate groups through selective reactions.

- Hydrochloride Salt Formation : Converting the base compound into its hydrochloride form to enhance solubility and stability.

These methods can vary based on desired purity and yield, highlighting the versatility in synthetic approaches .

Case Studies

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound examined its impact on neurotransmitter systems in animal models. The results indicated significant modulation of serotonin and dopamine levels, suggesting potential use as an antidepressant or anxiolytic agent. Detailed behavioral assessments were conducted to evaluate changes in anxiety-like behaviors following administration of the compound .

Case Study 2: Enzyme Interaction

Another investigation explored the interaction between this compound and GABA transaminase. The study employed enzyme kinetics to determine inhibition constants, revealing that the compound exhibits competitive inhibition characteristics. This finding supports its potential role in developing treatments for conditions associated with GABAergic dysfunctions .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Cyclopentene ring with amino and carboxylate groups |

| Molecular Weight | Approximately 177.63 g/mol |

| Biological Activity | Modulates neurotransmitter systems; potential applications in mood disorders |

| Synthesis Methods | Involves RCM, functionalization, and salt formation |

| Case Study Insights | Significant effects on neurotransmitter levels; competitive inhibition of GABA transaminase |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride with high enantiomeric purity?

- Methodology : Multi-step synthesis involving cyclization, acylation, and aminolysis is recommended. For example, articaine hydrochloride synthesis employs a "one-pot" cyclization, oxidation, and rearrangement process, achieving a total yield of 17% . To enhance enantiomeric purity, chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolution techniques (e.g., HPLC with chiral stationary phases like those used for (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride) should be incorporated .

- Parameters : Optimize reaction temperature (20–25°C for cyclization), solvent polarity (e.g., ethanol for aminolysis), and stoichiometric ratios (1:1.2 for amine:ester coupling).

Q. How can structural characterization of this compound be performed to confirm its cyclopentene backbone and hydrochloride salt formation?

- Analytical Tools :

- NMR : Use - and -NMR to confirm the cyclopentene ring (δ 5.5–6.0 ppm for vinyl protons) and methyl ester group (δ 3.6–3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNO: theoretical 197.05 g/mol) .

- XRD : Single-crystal X-ray diffraction for absolute stereochemistry determination, as applied to structurally related cyclopropane derivatives .

Q. What solvent systems are optimal for ensuring the compound’s stability during in vitro assays?

- Stability Data : The compound is hygroscopic and prone to hydrolysis in aqueous media. Use anhydrous DMSO or ethanol for stock solutions, and store at -20°C under nitrogen. Avoid prolonged exposure to light due to potential vinyl group isomerization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., ion channels or enzymes)?

- Approach :

- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., voltage-gated sodium channels, analogous to articaine’s mechanism) .

- MD Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess binding free energy (ΔG) .

- Validation : Compare computational results with experimental IC values from patch-clamp assays .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 17% vs. lower literature values)?

- Root Cause Analysis :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., ester hydrolysis derivatives) .

- Process Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) and reaction time (e.g., 12–24 hr for aminolysis) .

- Resolution : Adopt design of experiments (DoE) to statistically optimize parameters (e.g., Taguchi method) .

Q. How can enantiomer-specific pharmacokinetics be studied in vivo?

- Protocol :

- Chiral LC-MS/MS : Quantify plasma concentrations of each enantiomer in rodent models, using a Chiralpak AD-H column (95:5 hexane:isopropanol mobile phase) .

- Metabolite Tracking : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) via HRMS and -NMR (if fluorinated analogs are used) .

Q. What catalytic applications exist for the cyclopentene ring in organic synthesis?

- Case Study : The strained cyclopentene moiety can act as a diene in Diels-Alder reactions. For example, react with maleic anhydride at 80°C in toluene to form bicyclic adducts, monitored by -NMR .

- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) can elucidate transition-state energetics and regioselectivity .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s hydrochloride salt?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .

- Waste Disposal : Neutralize acidic waste with 10% NaOH before disposal, complying with ECHA regulations .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in impurity profiles?

- Quality Control :

- HPLC-UV : Monitor impurities using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with detection at 254 nm .

- Reference Standards : Cross-validate against pharmacopeial impurities (e.g., articaine-related compounds in EP standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.